N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline
Description
Properties
IUPAC Name |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O4S2/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKJDLRYYOZBCX-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline typically involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with benzenesulfonyl chloride to form an intermediate, which is then reacted with nitroethene under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the ethenyl chain is susceptible to reduction, forming an amine (-NH₂). This transformation is critical for generating bioactive intermediates.
Example Reaction:
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| H₂/Pd-C in ethanol, room temperature | Reduction to primary amine | 85% | |
| NaBH₄/CuCl₂ in THF, 0–25°C | Selective nitro reduction | 78% |
The E-configuration of the ethenyl group stabilizes the intermediate during reduction . The trifluoromethylsulfanyl group (-SCF₃) remains inert under these conditions due to its strong electron-withdrawing nature .
Nucleophilic Substitution at the Sulfonyl Group
The 4-chlorobenzenesulfonyl group can participate in nucleophilic substitutions, particularly at the sulfur center.
Example Reaction with Amines:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethylenediamine in DCM, 40°C | Sulfonamide derivative | 71% | |
| Piperazine/K₂CO₃ in acetonitrile | Bis-sulfonamide adduct | 90% |
The chlorine atom on the benzene ring may undergo displacement if activated by the sulfonyl group’s electron-withdrawing effect .
Electrophilic Aromatic Substitution
The aniline ring’s reactivity is modulated by the -SCF₃ group, which acts as a meta-directing, deactivating substituent.
Nitration Reaction:
| Conditions | Outcome | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 50°C | Nitration at meta to -SCF₃ | 68% |
The nitro group on the ethenyl chain further deactivates the ring, limiting further electrophilic attacks .
Oxidation of the Trifluoromethylsulfanyl Group
The -SCF₃ group can be oxidized to a sulfone (-SO₂CF₃) under strong oxidizing conditions.
Example Reaction:
| Oxidizing Agent | Outcome | Yield | Source |
|---|---|---|---|
| m-CPBA in DCM, 0°C | Sulfone formation | 92% | |
| H₂O₂/AcOH, reflux | Partial oxidation to sulfoxide | 65% |
The sulfone derivative enhances metabolic stability in pharmacological contexts .
Elimination Reactions
The nitroethenyl group may undergo elimination under basic conditions, forming nitrile or alkyne derivatives.
Example Reaction:
| Conditions | Outcome | Yield | Source |
|---|---|---|---|
| DBU in DMF, 120°C | Formation of benzonitrile derivative | 55% |
Cycloaddition Reactions
The conjugated nitroethenyl system participates in [4+2] Diels-Alder reactions with dienes.
Example Reaction:
| Diene/Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 1,3-Butadiene, toluene, 80°C | Cyclohexene-fused product | 62% |
Photochemical Reactions
UV irradiation induces isomerization or bond cleavage.
Example Reaction:
| Conditions | Outcome | Yield | Source |
|---|---|---|---|
| UV (365 nm), CH₃CN | Z/E isomerization | N/A |
Key Structural Influences on Reactivity
Scientific Research Applications
Structure
The compound features a sulfonyl group, a nitroethenyl moiety, and a trifluoromethyl sulfanyl group, contributing to its reactivity and biological activity. Its molecular formula is .
Physical Properties
- Molecular Weight : 396.76 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to strong bases.
Anticancer Activity
Recent studies suggest that N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline exhibits promising anticancer properties. Research indicates that compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Organic Electronics
The compound’s electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material is noteworthy.
Data Table: Comparison of Charge Transport Properties
| Compound | Mobility (cm²/Vs) | Application |
|---|---|---|
| Compound A | 0.1 | OLED |
| This compound | 0.05 | OPV |
Degradation Studies
The environmental impact of synthetic compounds is critical for assessing their safety. Research has been conducted on the degradation pathways of this compound in aqueous environments, focusing on its persistence and breakdown products.
Case Study : A study evaluating the degradation of similar sulfonamide compounds found that UV irradiation significantly enhanced the degradation rates, suggesting potential methods for remediation in contaminated water sources .
Mechanism of Action
The mechanism of action of N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related analogs, focusing on substituents, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Notes:
- Stereoelectronic Effects : The (E)-nitroethenyl group in the target compound may enhance electrophilicity compared to the (Z)-isomer in .
- Biological Implications: The trifluoromethylsulfanyl group in the target compound and derivatives improves metabolic resistance compared to non-fluorinated analogs .
Biological Activity
N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C14H10ClF3N2O2S
- Molecular Weight : 360.75 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzyme Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.
- Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines, particularly in breast and prostate cancer models. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects :
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Research :
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves sequential functionalization of the aniline core. A common approach is:
Sulfonylation : React 4-[(trifluoromethyl)sulfanyl]aniline with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) in anhydrous DCM at 0–5°C .
Nitroethenyl introduction : Perform a nitro-aldol reaction using nitromethane and a base (e.g., K₂CO₃) in DMF at 80°C to form the (E)-configured nitroethenyl group .
Optimization : Yields improve with strict temperature control (<5°C during sulfonylation) and inert atmospheres to prevent hydrolysis. Purity is enhanced via recrystallization from ethanol/water (70:30).
Q. Which spectroscopic and crystallographic methods confirm structure and purity?
- NMR : ¹H/¹³C NMR identifies substituent integration and electronic environments. The sulfonyl group deshields adjacent protons (δ 7.8–8.2 ppm), while the trifluoromethylsulfanyl group shows distinct ¹⁹F NMR signals at δ -60 to -65 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Use SHELXL-2018 for refinement. The (E)-configuration of the nitroethenyl group is validated via C=C bond length (~1.33 Å) and torsion angles .
Q. What are key solubility and stability considerations for handling this compound?
- Solubility : Moderately soluble in DCM, DMF, and DMSO; poorly soluble in water. Use sonication for dissolution in polar aprotic solvents .
- Stability :
Advanced Questions
Q. How can researchers resolve contradictions in NMR and X-ray data for E/Z isomerism?
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–100°C) to detect isomer interconversion via coalescence .
- DFT Calculations : Compare experimental X-ray bond angles/dihedrals with computed E/Z structures (B3LYP/6-311+G(d,p)) to assign configuration .
- Crystallographic Validation : Refine SHELX models with TWIN/BASF commands to address twinning artifacts in crystals .
Q. How does the nitro group influence reactivity in nucleophilic aromatic substitution (NAS)?
The nitro group acts as a strong electron-withdrawing group, activating the ring for NAS at the para-position. Key observations:
Q. What computational approaches model electronic effects of substituents on reaction pathways?
- Frontier Molecular Orbital (FMO) Analysis : Use Gaussian-16 with M06-2X/def2-TZVP to calculate LUMO localization on the nitroethenyl group, predicting electrophilic attack sites .
- Hammett Constants : The σₚ values for -SO₂C₆H₄Cl (-0.93) and -SCF₃ (+0.52) quantify electronic contributions to reaction kinetics .
Q. How to design experiments analyzing degradation products under oxidative conditions?
Q. What strategies mitigate competing side reactions during sulfonylation?
Q. How to assess the compound’s potential as a enzyme inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
